ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group, which is known to enhance its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to bind to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical applications.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
(E)-6-(4-(dimethylamino)phenyl)diazinyl)-2-octyl-benoisoquinoline-1,3-dione: Studied for its photophysical and photovoltaic properties.
Uniqueness
Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific indole structure combined with the dimethylamino group, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-5-7-17-20-18(23-21(17)22(26)27-6-2)12-15(13-19(20)25)14-8-10-16(11-9-14)24(3)4/h8-11,15,23H,5-7,12-13H2,1-4H3 |
InChI Key |
LFBKDMFUJAQUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.